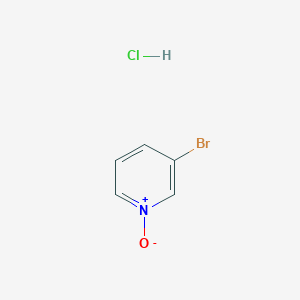

3-溴吡啶N-氧化物盐酸盐

描述

Comprehensive Analysis of "3-Bromopyridine N-oxide hydrochloride"

3-Bromopyridine N-oxide hydrochloride is a chemical compound that has been studied for its potential applications in pharmaceuticals and radiopharmaceuticals. It is a pyridine derivative, which is a class of compounds known for their aromatic structure and presence in various biologically active molecules.

Synthesis Analysis

The synthesis of meta-substituted fluoropyridines from pyridine N-oxides has been demonstrated, with 3-bromo-4-nitropyridine N-oxide being fluorinated to produce 3-fluoro-4-nitropyridine N-oxide. This intermediate can then be converted to 3-fluoro-4-aminopyridine through catalytic hydrogenation . The synthesis of 3-bromo-trans-2,6-diallyl-Δ^3-piperideine hydrochloride from 3-bromopyridine using triallylborane has also been reported .

Molecular Structure Analysis

The molecular structure of 3-bromopyridine derivatives has been analyzed through X-ray crystallography, revealing monoclinic space groups and specific cell dimensions for compounds like 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide . The structure of 3-bromo-trans-2,6-diallyl-Δ^3-piperideine hydrochloride has also been determined by X-ray diffraction .

Chemical Reactions Analysis

3-Bromopyridine N-oxide hydrochloride can undergo various chemical reactions. For instance, 3-hydroxypyridine N-oxide reacts with active hydrogen compounds to produce 3-substituted 2-aminofuro[3,2-b]pyridines . Bromination and nitration reactions of 2-hydroxypyridine-N-oxide lead to the formation of disubstituted products, such as 3,5-derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromopyridine N-oxide hydrochloride and its derivatives have been studied using various techniques. The crystal packing of 3-bromo-2,6-dimethyl-4-nitropyridine N-oxide shows medium strong hydrogen bonds of the type =C-H...O and CH3...Cl/Br interactions . Spectral analysis, molecular docking, and physicochemical studies of 3-bromo-2-hydroxypyridine monomer and dimer have been conducted to investigate their potential as bromodomain inhibitors . The reaction velocity of bromination and nitration of 2-hydroxypyridine-N-oxide is increased compared to 2-hydroxypyridine .

科学研究应用

与钾酰胺的反应:3-溴吡啶N-氧化物在液氨中与钾酰胺表现出独特的反应性。此反应遵循消除-加成[SN(EA)]机理,根据取代基的性质和位置,导致不同的途径 (Peereboom & Hertog, 2010).

取代吡啶基悉酮的合成:该化合物用于合成取代吡啶基悉酮,涉及多种化学反应,并证明了研究取代基对吡啶环光致变色的影响至关重要 (Greco & Hunsberger, 1970).

紫外吸收研究:已研究了3-溴吡啶N-氧化物在不同溶剂中的紫外吸收光谱。对其吸收光谱的研究增强了对分子性质和在不同条件下的行为的理解 (Hata, 1956).

硫酸中的溴化:吡啶-N-氧化物(包括3-溴吡啶-N-氧化物)在发烟硫酸中的溴化是一个重要的反应,产生各种产物。该反应已对其机理和产物分布进行了研究 (Ammers, Hertog, & Haase, 1962).

催化氰化:在原位生成的镍配合物催化下,3-溴吡啶的氰化是一个有机合成中的关键过程,产生各种腈 (Sakakibara et al., 1993).

吡啶N-氧化物的镁化:该化合物通过碘或溴-镁交换进行镁化,是功能化吡啶N-氧化物的一种有价值的方法。该方法已应用于各种合成中,包括 caerulomycins E 和 A 的全合成 (Duan, Ma, Zhang, & Zhang, 2009).

生物转化研究:3-溴吡啶N-氧化物与 Cunninghamella echinulata 进行生物转化,导致产生新的N-氧化物。该过程高效且高度选择性 (Zeng, Gage, & Zhan, 2012).

联吡啶N-氧化物的卤化:钯催化的定向卤化联吡啶N-氧化物(涉及3-溴吡啶N-氧化物)产生高产率的卤化产物。该过程突出了位阻的影响以及卤化产物在有机合成中的重要性 (Zucker et al., 2017).

微波辅助平尾反应:在微波辅助平尾反应中,3-溴吡啶与磷试剂反应,展示了一种用于>P(O)-功能化杂环生产的“绿色”方案 (Henyecz, Oroszy, & Keglevich, 2019).

卤原子迁移研究:对3-溴吡啶的卤代衍生物中卤原子的迁移的研究揭示了有机分子中原子迁移的机理,有助于更深入地理解化学反应性和结构 (Hertog & Schogt, 2010).

安全和危害

- Toxicity : While the compound itself is not highly toxic, standard safety precautions should be followed during handling.

- Corrosiveness : The hydrochloride salt may cause skin and eye irritation.

- Storage : Store in a cool, dry place away from direct sunlight.

未来方向

Research on 3-Bromopyridine N-oxide hydrochloride continues to explore its synthetic applications, potential biological activities, and novel derivatives. Scientists are investigating its use in drug development, catalysis, and materials science.

属性

IUPAC Name |

3-bromo-1-oxidopyridin-1-ium;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO.ClH/c6-5-2-1-3-7(8)4-5;/h1-4H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMWFTNOBOUFRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467611 | |

| Record name | 3-Bromopyridine N-oxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromopyridine N-oxide hydrochloride | |

CAS RN |

63785-86-4 | |

| Record name | 3-Bromopyridine N-oxide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1279383.png)

![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)

![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)

![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)